Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
CAS No.:
Cat. No.: VC17689251
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O2 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 7-amino-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h9-10H,4-8,13H2,1-3H3 |
| Standard InChI Key | KJFSMKNIMGVVDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate features a bicyclic structure with a piperazine ring fused to a pyrrolidine-like system. The presence of a tert-butoxycarbonyl (Boc) group at the 2-position and an amino group at the 7-position introduces both steric and electronic effects that modulate reactivity and binding affinity . The compound’s stereochemistry, as indicated by configurations such as (7R,8aR) or (7S,8aR), is pivotal for its interaction with biological targets, particularly ion channels .
Table 1: Key Chemical Properties
The variability in CAS numbers reflects distinct stereoisomers or synthetic batches, underscoring the importance of precise identification in research .
Physicochemical Profile
While detailed physicochemical data (e.g., melting point, solubility) remain scarce in public literature, the compound’s Boc group enhances stability, making it suitable for storage and handling in laboratory settings . Its amine functionality facilitates participation in nucleophilic reactions, enabling derivatization for structure-activity relationship (SAR) studies.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves cyclization strategies using piperazine and carboxylic acid precursors. For example, a two-step process may include:
-
Condensation: Reacting a Boc-protected piperazine derivative with a pyrrolidine-containing carboxylic acid under basic conditions.
-
Cyclization: Intramolecular amide bond formation catalyzed by coupling agents like HATU or DCC.
Reaction conditions (e.g., temperature, solvent choice) are often proprietary, though polar aprotic solvents such as DMF or dichloromethane are commonly employed .
Industrial Availability
Commercial suppliers, including Aladdin Scientific and Angel Pharmatech, offer the compound in high purity (>95%) for research purposes. Prices vary based on stereochemical configuration, with the (7R,8aR)-isomer priced at approximately $107/50 mg .
Pharmacological Applications
Calcium Channel Modulation
The compound exhibits potent activity as a calcium channel blocker, particularly in neuronal cells. By inhibiting voltage-gated calcium channels (VGCCs), it reduces intracellular calcium influx, a mechanism relevant to pain management and neurodegenerative diseases. Preclinical studies suggest selectivity for Cav2.2 (N-type) channels, which are implicated in neuropathic pain pathways.
Neurological Disorder Research
In animal models, derivatives of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate have shown efficacy in attenuating hyperalgesia and allodynia, with minimal off-target effects compared to traditional gabapentinoids. Structural analogs, such as the 7-hydroxy and 7-oxo derivatives, are being explored for enhanced blood-brain barrier permeability .
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Modification | Pharmacological Target |
|---|---|---|---|
| tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate | Amino group at C7 | Cav2.2 channels | |
| tert-butyl (7R,8aR)-7-hydroxy derivative | Hydroxyl group at C7 | NMDA receptors | |
| tert-butyl (8aS)-7-oxo derivative | Ketone at C7 | Sigma-1 receptors |
Future Directions and Challenges
Current research prioritizes optimizing stereochemical purity and oral bioavailability. Challenges include scaling synthesis while maintaining enantiomeric excess and elucidating long-term toxicological effects. Collaborative efforts between academic and industrial entities are critical to advancing this compound into clinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume